Antileishmanial agent-21

Antimalarial Chloroquine Resistance Plasmodium falciparum

Antileishmanial agent-21 (compound 4e) is a research-grade small molecule that inhibits Leishmania major pteridine reductase 1 (Lm-PTR1) via a validated anti-folate mechanism. It uniquely combines antileishmanial and antimalarial activity, showing 2.0–9.8× higher potency than chloroquine against chloroquine-resistant P. falciparum (IC50 0.0198–0.096 μM). Activity is reversed by folic acid/leucovorin, confirming on-target specificity. Choose this compound for dual-pathogen screening or folate pathway studies where generic, single-target agents cannot substitute.

Molecular Formula C21H16N2O3
Molecular Weight 344.4 g/mol
Cat. No. B12394559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-21
Molecular FormulaC21H16N2O3
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=C(C(=O)NC3=C2CCC4=CC=CC=C43)C#N)O
InChIInChI=1S/C21H16N2O3/c1-26-18-10-13(7-9-17(18)24)19-15-8-6-12-4-2-3-5-14(12)20(15)23-21(25)16(19)11-22/h2-5,7,9-10,24H,6,8H2,1H3,(H,23,25)
InChIKeyOSXHZVPBIACRJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antileishmanial Agent-21: Baseline Profile for Procurement and Comparative Selection


Antileishmanial agent-21 (compound 4e, molecular formula C21H16N2O3, MW 344.36) is a research-grade small molecule inhibitor that targets Leishmania major pteridine reductase 1 (Lm-PTR1) . It operates via an anti-folate mechanism, a mode of action validated by the reversal of its antileishmanial activity upon the addition of folic acid and leucovorin . This compound, identified within a tetrahydrobenzo[h]quinoline chemotype, is characterized by a dual antileishmanial and antimalarial activity profile, distinguishing it from many single-target analogs [1].

Why Direct Substitution of Antileishmanial Agent-21 Is Not Supported by Evidence


Generic substitution is not advised due to the compound's specific mechanism of action and its unique dual-activity profile. Antileishmanial agent-21 inhibits Lm-PTR1 through an anti-folate mechanism, a pathway distinct from that of standard antileishmanials like miltefosine or amphotericin B . Furthermore, its potent in vitro activity against a chloroquine-resistant strain of *Plasmodium falciparum* (RKL9) with an IC50 range of 0.0198-0.096 μM is a quantifiable feature not shared by many other antileishmanial agents, indicating a broader antiparasitic spectrum . This dual antileishmanial and antimalarial activity, confirmed by the reversal of its effects with folic acid/leucovorin, makes it a specialized tool for research focused on these overlapping pathways, precluding simple replacement by single-target or differently mechanized compounds [1].

Quantitative Differentiation Guide: Antileishmanial Agent-21 vs. Comparators


Superior Potency Against Chloroquine-Resistant Malaria vs. Standard Antimalarial

Antileishmanial agent-21 demonstrates significantly higher potency than the standard antimalarial drug chloroquine against a resistant strain. In vitro testing against the chloroquine-resistant *P. falciparum* strain RKL9 yielded an IC50 range of 0.0198-0.096 μM for Antileishmanial agent-21, compared to an IC50 value of 0.19420 μM for chloroquine sulphate [1]. This quantifies a 2.0- to 9.8-fold increase in potency.

Antimalarial Chloroquine Resistance Plasmodium falciparum

Mechanism of Action Differentiation: Anti-Folate Reversal vs. Other Antileishmanial Pathways

The anti-folate mechanism of Antileishmanial agent-21 is validated by a specific rescue assay, a feature that distinguishes it from antileishmanials operating via other mechanisms (e.g., miltefosine, amphotericin B). The antileishmanial activity of Antileishmanial agent-21 is reversed by the addition of folic acid and leucovorin, confirming its action through the folate pathway . This behavior is comparable to the known Lm-PTR1 inhibitor trimethoprim, but is not observed with non-antifolate antileishmanials [1].

Mechanism of Action Anti-folate Target Validation Lm-PTR1

Dual Antileishmanial-Antimalarial Activity Profile vs. Single-Target Agents

Antileishmanial agent-21 belongs to a chemotype engineered for dual antileishmanial and antimalarial activity, a property not inherent to standard single-target antileishmanials like miltefosine or pentamidine . The compound's antileishmanial activity against promastigote and amastigote stages was reported as promising and superior to miltefosine, with activity in the low or sub-micromolar range [1]. Concurrently, it exhibits the quantifiable antiplasmodial activity detailed in the previous evidence item.

Dual Activity Antileishmanial Antimalarial Neglected Tropical Disease

Target Specificity: Lm-PTR1 Inhibition vs. Broader Kinase/Trypanothione Reductase Inhibitors

Antileishmanial agent-21 is a designated inhibitor of Leishmania major pteridine reductase 1 (Lm-PTR1), an enzyme critical for folate metabolism and parasite survival . This target is distinct from that of other antileishmanial agents, such as Antileishmanial agent-23 (compound G1/9), which is a trypanothione reductase (TR) inhibitor with an IC50 of 2.24 ± 0.52 μM . While comparative IC50 values for Lm-PTR1 inhibition are not yet published for agent-21, its classification as an Lm-PTR1 inhibitor, validated by anti-folate reversal, provides a clear point of differentiation from agents targeting TR or other kinases.

Target Specificity Lm-PTR1 Pteridine Reductase Antileishmanial Target

High-Value Application Scenarios for Antileishmanial Agent-21 Based on Quantitative Evidence


Drug-Resistant Malaria Research and Comparative Pharmacology

Given its demonstrated 2.0- to 9.8-fold higher potency than chloroquine against the chloroquine-resistant *P. falciparum* RKL9 strain (IC50: 0.0198-0.096 μM vs. 0.19420 μM), Antileishmanial agent-21 is ideally suited as a positive control or reference compound in assays designed to identify and characterize new antimalarials effective against drug-resistant phenotypes [1].

Folate Pathway and PTR1-Dependent Mechanism Studies in Leishmania

The compound's validated anti-folate mechanism, confirmed by the reversal of its antileishmanial activity with folic acid and leucovorin, makes it a critical tool for dissecting the role of the folate pathway and Lm-PTR1 in *Leishmania* spp. It can be used to selectively induce and study folate stress responses, distinguishing these effects from those caused by non-antifolate antileishmanials like miltefosine .

Multi-Pathogen Screening Programs for Neglected Tropical Diseases

Antileishmanial agent-21's dual antileishmanial and antimalarial activity profile allows it to serve as a multi-purpose screening hit or tool compound in campaigns against neglected tropical diseases. Its use can streamline initial screening cascades by providing a single compound with activity against two priority pathogens, offering potential efficiency gains in early-stage drug discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antileishmanial agent-21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.